2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenoxy group and a xanthenyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves a multi-step process:
Formation of 4-methoxyphenoxyacetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 9-oxo-9H-xanthene-3-carboxylic acid: This intermediate can be prepared through the oxidation of 9H-xanthene-3-carboxylic acid using an oxidizing agent like potassium permanganate.
Coupling Reaction: The final step involves coupling 4-methoxyphenoxyacetic acid with 9-oxo-9H-xanthene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the xanthenyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenoxy)-N-(9-hydroxy-9H-xanthen-3-yl)acetamide: Similar structure but with a hydroxyl group in the xanthenyl moiety.
Uniqueness
2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving cell membrane permeability, while the xanthene moiety provides fluorescent properties useful in imaging applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-15-7-9-16(10-8-15)27-13-21(24)23-14-6-11-18-20(12-14)28-19-5-3-2-4-17(19)22(18)25/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCAJIZRDLLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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